molecular formula C22H26N2O6 B554834 Z-Lys(Z)-OH CAS No. 405-39-0

Z-Lys(Z)-OH

Cat. No. B554834
CAS RN: 405-39-0
M. Wt: 414.5 g/mol
InChI Key: BLZXFNUZFTZCFD-IBGZPJMESA-N
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Description

Z-Lys(Z)-OH, also known as N,N′-Di-Cbz-L-lysine or Nα,Nε-Di-Z-L-lysine, is a compound with the molecular formula C22H26N2O6 . It is used in research and development .


Synthesis Analysis

Z-Lys(Z)-OH is an amino acid-containing building block. It has been used in the synthesis of lysine peptide derivatives and glucosepane . The enzymes responsible for the conversion of N(alpha)-[(benzyloxy)carbonyl]-D-lysine (N(alpha)-Z-D-lysine) to N(alpha)-Z-D-aminoadipic acid (N(alpha)-Z-D-AAA) by Rhodococcus sp. AIU Z-35-1 were identified .


Molecular Structure Analysis

The linear formula of Z-Lys(Z)-OH is C6H5CH2O2CNH (CH2)4CH (NHCO2CH2C6H5)CO2H .


Chemical Reactions Analysis

Z-Lys(Z)-OH is involved in various chemical reactions. For instance, an oxidase catalyzes the conversion of N(alpha)-benzyloxycarbonyl-L-lysine (N(alpha)-Z-L-lysine) to N(alpha)-benzyloxycarbonyl-L-aminoadipate-delta-semialdehyde (N(alpha)-Z-L-AASA) in Rhodococcus sp. AIU Z-35-1 .


Physical And Chemical Properties Analysis

Z-Lys(Z)-OH has a molecular weight of 414.45 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 659.0±55.0 °C at 760 mmHg, and a flash point of 352.4±31.5 °C. It has 8 H bond acceptors, 3 H bond donors, and 13 freely rotating bonds .

Scientific Research Applications

  • Peptide Synthesis : Z-Lys(Z)-OH has been used in the synthesis of peptides. For example, Inouye and Watanabe (1977) utilized it in the synthesis of corticotropin peptides, demonstrating its utility in creating complex peptide structures [Inouye & Watanabe, 1977].

  • Genetic Encoding and Protein Conjugation : Yamaguchi et al. (2016) showed that Z-Lys(Z)-OH could be genetically encoded into proteins, facilitating the creation of protein conjugates. This application is significant in biological engineering and the development of bio-orthogonal chemistry [Yamaguchi et al., 2016].

  • Catalysis and Photocatalysis : Z-Lys(Z)-OH plays a role in the formation of hierarchical metal oxide nanostructures, as shown by Truong et al. (2013). These structures have applications in catalysis and photoelectronic devices [Truong et al., 2013].

  • Biomedical Applications : Deng et al. (2009) studied the use of Z-Lys(Z)-OH in the synthesis of biodegradable amino acid-based poly(ester amide)s with pendant amine groups. These have potential applications in biomedical and pharmacological fields [Deng et al., 2009].

  • Environmental Purification : Jia et al. (2020) discussed the use of a compound in the formation of a BiOBr/BiOIO3 Z-scheme heterojunction for environmental purification, specifically for the photocatalytic removal of heavy metals [Jia et al., 2020].

  • Enzyme Assays : Green and Shaw (1979) utilized Z-Lys(Z)-OH in the development of a sensitive colorimetric assay for trypsin-like enzymes, highlighting its application in biochemical analysis [Green & Shaw, 1979].

  • Pharmaceutical Synthesis : Balaev et al. (2014) described the use of Z-Lys(Z)-OH in the pilot-scale production of a protected tripeptide, underscoring its significance in the synthesis of pharmaceutical compounds [Balaev et al., 2014].

  • Agricultural Enhancement : Rafie et al. (2017) explored the use of a zinc complex with lysine (Zn-Lys) for improving yield and nutritional quality of onions, indicating its potential in agricultural applications [Rafie et al., 2017].

Future Directions

Z-Lys(Z)-OH has potential applications in the synthesis of both linear and cyclic polypeptides using organocatalytic living polymerization of NCAs . It also has potential applications in drug and gene delivery .

properties

IUPAC Name

(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZXFNUZFTZCFD-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260463
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Lys(Z)-OH

CAS RN

405-39-0
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N6-dibenzyloxycarbonyl-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
SI Wayne, JS Fruton - … of the National Academy of Sciences, 1983 - National Acad Sciences
The rates of the thermolysin-catalyzed synthesis of peptides have been determined by means of HPLC. In the condensation of various N-substituted amino acids and peptides with L-…
Number of citations: 67 www.pnas.org
Y Meng, L Aldous, RG Compton - Green chemistry, 2010 - pubs.rsc.org
Electrochemical hydrogenolysis has been demonstrated in a room temperature ionic liquid (RTIL) for the first time. Reduction of H[NTf2] at a Pd microelectrode in the RTIL 1-ethyl-3-…
Number of citations: 16 pubs.rsc.org
SS Wang - The Journal of Organic Chemistry, 1976 - ACS Publications
3258 J. Org. Chem., Vol. 41, No. 20, 1976 Wang synthesis of I as described8 was allowed to react with Boc-Lys (Z)-OH (1.95 g), pyridine (0.4 ml), and DCC (1.1 g)'in CH2CI2 for 2 h to …
Number of citations: 126 pubs.acs.org
G Szókán, M Almas, K Krizsan… - Biopolymers …, 1997 - Wiley Online Library
The clavicepamines are lysine‐rich basic proteins isolated from saprophytic culture of ergot (Claviceps purpurea), having human pharmacological importance. Based on structure …
Number of citations: 32 onlinelibrary.wiley.com
B LIBEREK… - International Journal of …, 1987 - Wiley Online Library
A new route to L‐homoglutamine (L‐α‐aminoadipamic acid) derivatives is presented via preferential KMnO 4 oxidation in acidic media of the e‐methylene group in H‐L‐Lys(Z)‐OH and …
Number of citations: 6 onlinelibrary.wiley.com
I Azuse, M Tamura, K Kinomura, H Okai… - Bulletin of the …, 1989 - journal.csj.jp
In order to increase the applications of the water-soluble active ester method, water-soluble acylating reagents, [p-(benzyloxycarbonyloxy)phenyl]dimethylsulfonium methyl sulfate, [p-(t-…
Number of citations: 24 www.journal.csj.jp
Y Meng, S Norman, C Hardacre… - Physical Chemistry …, 2013 - pubs.rsc.org
The electrochemical reduction of benzoic acid in the presence and absence of hydrogen (H2) has been investigated using a 10 μm diameter platinum microelectrode in four different …
Number of citations: 25 pubs.rsc.org
Y MORI, K KOYAMA, Y KISO… - Chemical and …, 1976 - jstage.jst.go.jp
The protected tripeptide hydrazide, Z (OMe)—Met—Ile—Lys (Z)—NHNH2, was synthesized according to the scheme illustrated in Fig. 3. The DCC condensation”) of Z (OMe)—Ile—OH …
Number of citations: 6 www.jstage.jst.go.jp
Y Meng, L Aldous, BS Pilgrim, TJ Donohoe… - New Journal of …, 2011 - pubs.rsc.org
The electrochemical hydrogenolysis of benzyl and carboxybenzyl protecting groups is described. Optimisation of a synthetic protocol afforded well-defined palladium (Pd) nanoparticles …
Number of citations: 25 pubs.rsc.org
MT Garcia-Lopez, R Gonzalez-Muniz… - Journal of medicinal …, 1987 - ACS Publications
A series of analogues of the analgesic dipeptide derivative H-Lys-Trp (NPS)-OMe has been designed todetermine the influence of the (2-nitrophenyl) sulfenyl (NPS) moiety on the …
Number of citations: 15 pubs.acs.org

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